(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, a phenylethenesulfonyl group, and a carboxylic acid functional group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the Phenylethenesulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a phenylethenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors in the nervous system, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylethenesulfonylacetophenone: Another sulfonyl-containing compound used in organic synthesis.
Tetrahydroisoquinoline derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core, a phenylethenesulfonyl group, and a carboxylic acid functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H17NO4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+/t17-/m0/s1 |
InChI Key |
MRCGREOYPXYTQL-DVQDXYAYSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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